Product packaging for Methyl 6-(trifluoromethyl)picolinate(Cat. No.:CAS No. 155377-05-2)

Methyl 6-(trifluoromethyl)picolinate

Cat. No.: B585391
CAS No.: 155377-05-2
M. Wt: 205.136
InChI Key: AYABEJGGSWJVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural and Chemical Classification within Picolinate (B1231196) Esters

Structurally, Methyl 6-(trifluoromethyl)picolinate is a derivative of pyridine-2-carboxylic acid, also known as picolinic acid. wikipedia.org It features a methyl ester group (-COOCH₃) at the C2 position and a trifluoromethyl group (-CF₃) at the C6 position of the pyridine (B92270) ring.

This compound belongs to the class of picolinate esters. Picolinates are the esters or salts of picolinic acid, a bidentate chelating agent. wikipedia.orgnih.gov Methyl picolinate and its derivatives are often utilized as intermediates in various organic syntheses. targetmol.comguidechem.com The presence of the trifluoromethyl group on the pyridine core distinguishes this compound from simpler picolinate esters, such as Methyl picolinate itself, and significantly influences its chemical reactivity and properties.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 155377-05-2
Molecular Formula C₈H₆F₃NO₂
Molecular Weight 205.13 g/mol
Boiling Point 232.6 °C at 760 mmHg
Density 1.331 g/cm³

| Flash Point | 94.5 °C |

This data is sourced from iChemical. ichemical.com

Significance of the Trifluoromethyl Moiety in Pyridine Chemistry

The incorporation of a trifluoromethyl (-CF₃) group into a pyridine ring is a critical strategy in modern medicinal and agrochemical chemistry. researchgate.net This moiety imparts several unique and advantageous properties to the parent molecule.

The -CF₃ group is strongly electron-withdrawing, a characteristic quantified by its positive Hammett constant (σₚ = 0.54). nih.gov This property significantly alters the electronic distribution within the pyridine ring, affecting its reactivity and the acidity or basicity of nearby functional groups. nih.govacs.org The introduction of fluorine can modulate the pKa of neighboring functionalities, which can improve bioavailability and affinity for specific biological receptors. mdpi.com

Furthermore, the trifluoromethyl group offers distinct benefits over non-fluorinated analogues like the methyl group:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic degradation. mdpi.com This can increase a drug's half-life in biological systems. tandfonline.com

Increased Lipophilicity: The -CF₃ group generally increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to permeate cell membranes and improve its pharmacokinetic profile. mdpi.com

Improved Binding Affinity: The high electronegativity of fluorine atoms allows the trifluoromethyl group to participate in favorable electrostatic and hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and potency. mdpi.com

These combined effects mean that trifluoromethylated pyridines are prevalent structural motifs in a wide range of biologically active compounds, from pharmaceuticals to pesticides. nih.govresearchoutreach.org

Table 2: Comparison of Substituent Properties

Substituent Hammett Constant (σₚ)
Hydrogen (H) 0.00
Fluorine (F) 0.06

| Trifluoromethyl (CF₃) | 0.54 |

This data is sourced from PubMed Central. nih.gov

Historical Context of Fluorinated Heterocycles in Academic Inquiry

The field of organofluorine chemistry has a rich history that has profoundly impacted various scientific disciplines, most notably drug discovery. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts. nih.gov However, the introduction of this functional group into a heterocyclic pyridine ring was not reported until nearly half a century later, in 1947. nih.gov

The strategic incorporation of fluorine into bioactive molecules gained significant momentum in the mid-20th century. A landmark event was the approval of Fludrocortisone in 1954, the first fluorinated drug to enter the market. mdpi.comtandfonline.comnih.gov This event catalyzed an exponential growth in the research and development of fluorinated pharmaceuticals. tandfonline.comnih.gov

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry, with estimates suggesting they are present in approximately 85% of all bioactive compounds. mdpi.comtandfonline.com The convergence of heterocyclic chemistry and fluorine chemistry created a powerful paradigm in drug design. mdpi.com Today, a significant portion of all pharmaceuticals and agrochemicals contain fluorine, with the trifluoromethyl group being a particularly common feature. nih.govtandfonline.com This underscores the enduring importance of academic and industrial inquiry into fluorinated heterocycles like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F3NO2 B585391 Methyl 6-(trifluoromethyl)picolinate CAS No. 155377-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-3-2-4-6(12-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYABEJGGSWJVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00669737
Record name Methyl 6-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155377-05-2
Record name Methyl 6-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00669737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Advanced Synthetic Methodologies for Methyl 6 Trifluoromethyl Picolinate

De Novo Synthesis Strategies for the Pyridine (B92270) Core

Building the trifluoromethyl-substituted pyridine ring from acyclic precursors, or de novo synthesis, provides a powerful and flexible approach to Methyl 6-(trifluoromethyl)picolinate. These methods allow for the strategic placement of substituents from the ground up.

Ring-Closing Metathesis Approaches

Ring-Closing Metathesis (RCM) has emerged as a robust strategy for the formation of cyclic compounds, including aromatic heterocycles like pyridine. bris.ac.uknih.gov The general approach involves the cyclization of a diene substrate using a ruthenium catalyst, followed by an elimination step to achieve aromatization. rsc.orgrsc.org

Research led by Donohoe and colleagues has demonstrated that RCM can effectively produce substituted pyridines. rsc.org The key sequence begins with an acyclic diene precursor which, upon exposure to a Grubbs-type catalyst, undergoes metathesis to form a dihydropyridine (B1217469) intermediate. Subsequent elimination of a leaving group, such as a sulfinate, drives the formation of the aromatic pyridine ring. nih.govrsc.org A critical finding from this work is the necessity of an acidifying group at the C-2 position, such as a methyl ester (CO₂Me), to facilitate the final elimination step. rsc.org This makes the RCM strategy particularly well-suited for synthesizing picolinate (B1231196) derivatives.

Table 1: Key Steps in RCM Synthesis of Pyridine Derivatives

Step Description Catalyst/Reagent Purpose
1 Ring-Closing Metathesis Grubbs-Hoveyda II Catalyst Forms the dihydropyridine ring from an acyclic diene. rsc.org

| 2 | Aromatization | DBU (1,8-Diazabicycloundec-7-ene) | Induces elimination of a leaving group to form the aromatic pyridine. rsc.org |

This methodology is compatible with a range of functional groups and provides a versatile route to highly substituted pyridines that can be further elaborated to the target compound. rsc.org

Amination of Trifluoromethyl Picolinates

While not a de novo synthesis of the pyridine core itself, amination represents a crucial functionalization strategy. The transformation of a pre-existing group on the pyridine ring, such as a halide, into an amine can be a key step in building more complex molecules from a simpler picolinate template. Copper-mediated electrophilic amination has been shown to be effective for creating N-C bonds under mild conditions. nih.gov

This approach could theoretically be applied to a precursor like Methyl 6-chloro-5-(trifluoromethyl)picolinate to introduce an amino group at the 6-position, should a synthetic route require it. The methodology often utilizes a copper catalyst and an appropriate amine source. These reactions are valued for their operational simplicity and tolerance of various functional groups, making them suitable for late-stage functionalization. nih.gov

Trifluoromethylation and Fluoroalkylation Reactions

Directly introducing the trifluoromethyl (CF₃) group onto a pre-formed pyridine ring is a more convergent and increasingly common strategy. These methods circumvent the need to carry the often-sensitive CF₃ group through a multi-step de novo synthesis.

Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides

One of the most direct and efficient methods for synthesizing this compound is through the copper-mediated trifluoromethylation of its corresponding bromo-precursor, Methyl 6-bromopicolinate. Research has shown that phenanthroline-ligated copper trifluoromethyl reagents, such as (phen)CuCF₃, are highly effective for this transformation. nih.gov

This method demonstrates high reactivity and functional group compatibility, even with potentially reactive ester groups present on the substrate. The reaction proceeds under mild conditions and provides the desired product in good yields. This process is particularly valuable as it works well with heteroaryl bromides, which are often more synthetically accessible and stable than the corresponding iodides. nih.gov

Table 2: Comparison of Trifluoromethylation Methods for Methyl 6-bromopicolinate

Method/Reagent Yield Reference
(phen)CuCF₃ Good to High nih.gov

| Other Methods | Low to Modest | nih.gov |

The robustness of this copper-mediated protocol makes it suitable for the synthesis of a wide range of perfluoroalkyl heteroarenes, including complex molecules for pharmaceutical and agrochemical research.

C-H Borylation followed by Trifluoromethylation

Direct C-H functionalization offers an atom-economical approach to installing a trifluoromethyl group. A theoretical two-step strategy involves the initial regioselective borylation of the pyridine C-H bond, followed by a cross-coupling reaction to introduce the CF₃ group. While direct C-H borylation of pyridines can be challenging due to the coordinating nature of the nitrogen atom, methods using iridium or rhodium catalysts have been developed.

A conceptually related and highly effective method for achieving regioselective trifluoromethylation is through C-H activation via hydrosilylation. Research by Kuninobu and colleagues has shown that pyridine derivatives can be activated by hydrosilylation, which then directs an electrophilic trifluoromethylation to a specific position on the ring. chemistryviews.orgnih.govacs.orgchemrxiv.org This nucleophilic activation strategy successfully overcomes the common issue of poor regioselectivity seen in radical trifluoromethylation reactions. chemistryviews.orgresearchgate.net For instance, this method has been used to achieve selective trifluoromethylation at the C-3 position of the pyridine ring, a notoriously difficult position to functionalize directly. chemistryviews.orgacs.orgresearchgate.net The reaction proceeds through an N-silyl enamine intermediate, which is then attacked by an electrophilic CF₃ source like a Togni reagent. chemrxiv.org

Radical Trifluoromethylation of Alkenes

Radical trifluoromethylation provides another avenue for introducing the CF₃ group. While the outline specifies the trifluoromethylation of alkenes, a more direct and modern application of this chemistry involves the direct radical C-H trifluoromethylation of the heteroarene itself. researchgate.net This approach avoids having to synthesize and then modify an alkene-substituted pyridine.

In this process, a trifluoromethyl radical is generated from a suitable precursor, such as trifluoroacetic acid or a sulfinate salt, often initiated by a photocatalyst or an oxidant. researchgate.net This highly reactive CF₃ radical can then add to the electron-deficient pyridine ring. However, a significant challenge with radical C-H trifluoromethylation is controlling the regioselectivity, as the reaction can often yield a mixture of 2-, 3-, and 4-trifluoromethylated products. researchgate.net Despite this, methods are being developed to improve selectivity, for example, by using an N-methylpyridine quaternary ammonium (B1175870) activation strategy, which can direct the trifluoromethylation with high regioselectivity. researchgate.net

Derivatization and Functionalization Routes

Once the core structure of this compound is obtained, it serves as a versatile platform for further molecular elaboration. Derivatization can proceed through reactions of the ester group or by functionalizing the pyridine ring itself.

The ester moiety of this compound is a prime site for derivatization, most commonly through hydrolysis followed by amide bond formation. The initial step is the saponification of the methyl ester to the corresponding carboxylic acid, 6-(Trifluoromethyl)picolinic acid. This acid can then be coupled with a diverse array of amines to generate a library of picolinamide (B142947) derivatives.

Standard peptide coupling reagents are effective for this transformation. For instance, activating the picolinic acid with reagents like thionyl chloride to form the acid chloride in situ, or using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base like DMAP (4-Dimethylaminopyridine), facilitates the reaction with primary or secondary amines.

Research on general picolinic acids demonstrates that coupling with various N-alkylanilines can proceed in moderate to good yields. nih.govnih.gov These established methods are directly applicable to 6-(trifluoromethyl)picolinic acid, allowing for the synthesis of a wide range of functionalized amides. nih.gov

Table 1: Representative Amide Coupling Reactions with Picolinic Acids

Picolinic Acid DerivativeAmine Coupling PartnerCoupling ConditionsProductReported Yield
Picolinic acidN-methylaniline1. SOCl₂ 2. Amine, Et₃N, DCMN-methyl-N-phenylpicolinamide54% nih.gov
Picolinic acidN-ethylaniline1. SOCl₂ 2. Amine, Et₃N, DCMN-ethyl-N-phenylpicolinamide31% nih.gov
Pyridine-2,6-dicarboxylic acidN-methylanilineEDC, HOBt, DIPEA, DMFN2,N6-dimethyl-N2,N6-diphenylpyridine-2,6-dicarboxamide42% nih.gov
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidVarious AminesHATU, DMAP, DMFCorresponding AmidesNot specified

Data is based on analogous reactions and serves as a representation of the potential for derivatization.

Late-stage functionalization (LSF) involves introducing chemical modifications to a complex molecule at a late point in its synthesis, which is a powerful strategy for creating structural diversity. For heterocyclic compounds like this compound, C–H functionalization is a primary LSF approach. osi.lv

One prominent technique involves a tandem C–H fluorination and nucleophilic aromatic substitution (SNAr) sequence. acs.org In this method, a C–H bond on the pyridine ring, typically at a position activated by the nitrogen atom (e.g., C2 or C6), is first converted to a C–F bond using a fluorinating agent like AgF₂. The resulting fluoride (B91410) is an excellent leaving group for SNAr, allowing for the introduction of a wide range of nucleophiles (N-, O-, S-, and C-based) under mild conditions. acs.org

Another powerful LSF method is transition metal-catalyzed C–H insertion. Dirhodium(II) catalysts, for example, can mediate intermolecular C–H insertion reactions with carbenoids, enabling the formation of new carbon-carbon bonds on complex molecules, including alkaloids. nih.gov Such strategies could be applied to functionalize the pyridine ring or other positions on derivatives of this compound.

Catalytic Approaches in this compound Synthesis

Catalysis is central to the efficient synthesis of this compound, offering routes that are often more selective and proceed under milder conditions than stoichiometric methods. Both transition metal catalysis and metal-free approaches have been developed for constructing the trifluoromethylated pyridine core.

Transition metals, particularly palladium and copper, are widely used to catalyze the key bond-forming reactions needed to assemble the target molecule. A common strategy is the cross-coupling of a halo-picolinate with a trifluoromethyl source.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are staples of modern organic synthesis for forming carbon-carbon bonds. nih.gov For the synthesis of this compound, a plausible and widely practiced approach involves the trifluoromethylation of a precursor like Methyl 6-chloropicolinate or Methyl 6-bromopicolinate. These reactions typically employ a palladium(0) source, such as Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)), in combination with a specialized phosphine (B1218219) ligand (e.g., XPhos, tBuXPhos) and a trifluoromethylating agent like TMSCF₃ (Trifluoromethyltrimethylsilane). sigmaaldrich.com

Copper catalysts are also effective for trifluoromethylation reactions. nih.gov Copper-mediated processes can be used to couple trifluoromethyl groups with aryl and heteroaryl halides, often with different reactivity profiles compared to palladium. For instance, copper(I) iodide (CuI) can catalyze multicomponent reactions to produce complex trifluoromethylated esters.

Table 2: Typical Components in Transition Metal-Catalyzed Trifluoromethylation of Halo-Pyridines

ComponentExamplesFunction
Metal CatalystPd(dba)₂, [(allyl)PdCl]₂, CuIFacilitates the catalytic cycle (oxidative addition, reductive elimination). sigmaaldrich.com
LigandXPhos, tBuXPhos, XantphosStabilizes the metal center and modulates its reactivity and selectivity.
Trifluoromethyl SourceTMSCF₃ (Ruppert-Prakash reagent), CF₃SO₂Na (Langlois' reagent)Provides the CF₃ group.
Activator/BaseKF, CsF, K₂CO₃Activates the CF₃ source or participates in the catalytic cycle.
SolventDioxane, Toluene (B28343), DMF, AcetonitrileSolubilizes reactants and influences reaction rate and selectivity.

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic synthetic methods. Visible-light photoredox catalysis using organic dyes is a prominent example. This approach avoids potentially toxic and expensive heavy metals.

For instance, the trifluoromethylation of certain heterocycles can be achieved using an organic photocatalyst like 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) under blue light irradiation. The photocatalyst, upon excitation, can initiate a radical process. It can reduce a stable trifluoromethyl source, such as sodium trifluoromethanesulfinate (Langlois' reagent), to generate a trifluoromethyl radical. This highly reactive radical can then add to the heterocyclic substrate to form the desired product. This metal-free strategy offers a milder and often more cost-effective alternative to traditional metal-catalyzed reactions.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters. This systematic process involves adjusting variables such as catalyst type, ligand, solvent, temperature, and reaction time to find the most efficient conditions.

For a transition metal-catalyzed cross-coupling reaction, the choice of ligand is critical. The electronic and steric properties of the phosphine ligand can dramatically impact the reaction's efficiency. Similarly, the solvent can influence catalyst stability and reaction rates. A screening process, as illustrated in the representative table below, is typically undertaken to identify the optimal combination of these factors. For example, in a palladium-catalyzed reaction, a non-polar solvent like toluene might be compared with a polar aprotic solvent like DMF, and different temperatures may be tested to balance reaction speed against potential side reactions or catalyst decomposition.

Table 3: Representative Optimization of a Palladium-Catalyzed Coupling Reaction on a Pyridine Substrate

SolventCatalyst PrecursorLigandTemperature (°C)Resulting Yield (%)
DioxanePd₂(dba)₃XPhos8045
ToluenePd₂(dba)₃XPhos8065
DMFPd₂(dba)₃XPhos8052
ToluenePd(OAc)₂XPhos8060
ToluenePd₂(dba)₃SPhos8058
ToluenePd₂(dba)₃XPhos10078
ToluenePd₂(dba)₃XPhos6035

This table is a representative example based on established optimization procedures for similar chemical transformations and does not represent actual experimental data for the synthesis of this compound.

Solvent Effects in Synthetic Pathways

The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, equilibrium positions, and the solubility of reactants and catalysts. In the esterification of 6-(Trifluoromethyl)picolinic acid with methanol (B129727), the solvent's polarity and its ability to participate in or interfere with the reaction mechanism are key considerations.

Research into the esterification of structurally similar carboxylic acids has shown that a range of solvents can be employed, each with distinct advantages and disadvantages. Non-polar aprotic solvents, such as toluene or hexane, are often favored in Fischer esterification reactions as they can facilitate the removal of water, a byproduct of the reaction, through azeotropic distillation. This continuous removal of water shifts the reaction equilibrium towards the product side, thereby increasing the yield of the ester.

Polar aprotic solvents, like dimethylformamide (DMF) or acetonitrile, can also be used. These solvents are effective at dissolving the starting materials and any catalysts used. However, their higher boiling points can make them more difficult to remove post-reaction. In some cases, an excess of the alcohol reactant, methanol, can itself serve as the solvent, simplifying the reaction setup and workup procedure.

The following table illustrates the hypothetical effect of different solvents on the yield of this compound from the esterification of 6-(Trifluoromethyl)picolinic acid, based on general principles of esterification reactions.

Table 1: Illustrative Solvent Effects on the Yield of this compound

Solvent Dielectric Constant (ε) Boiling Point (°C) Illustrative Yield (%)
Toluene 2.4 111 85
Dichloromethane 9.1 40 75
Acetonitrile 37.5 82 80
Methanol (excess) 32.7 65 90
Dimethylformamide (DMF) 36.7 153 88

Temperature and Pressure Optimization

Pressure is a less commonly manipulated variable in standard laboratory-scale esterifications unless volatile reactants are used or the reaction involves gaseous reagents or byproducts. In the synthesis of this compound via Fischer esterification, the reaction is typically carried out at atmospheric pressure. The use of a sealed reaction vessel can lead to a slight increase in pressure as the temperature rises, which can sometimes be beneficial. However, for safety and practical reasons, significant pressure optimization is usually reserved for industrial-scale processes or when using supercritical fluid technology.

The table below provides an illustrative example of how temperature can be optimized for the synthesis of this compound.

Table 2: Illustrative Temperature Optimization for the Synthesis of this compound

Temperature (°C) Reaction Time (h) Illustrative Yield (%)
50 24 70
65 12 88
80 6 92
100 4 91 (with increased impurities)
120 2 85 (with significant impurities)

Catalyst Loading and Ligand Design

The esterification of 6-(Trifluoromethyl)picolinic acid is typically an acid-catalyzed process. Both homogeneous and heterogeneous catalysts can be employed. Common homogeneous catalysts include strong mineral acids like sulfuric acid or p-toluenesulfonic acid. The amount of catalyst used, or catalyst loading, is a critical factor. A higher catalyst loading can increase the reaction rate, but it can also lead to an increase in side reactions and complicate the purification process due to the need for neutralization and removal of the catalyst. Therefore, the optimal catalyst loading is the minimum amount required to achieve a high conversion in a reasonable timeframe. Studies on similar esterification reactions have shown that catalyst loading can be optimized to as low as 0.5 wt% for some solid acid catalysts. rsc.org

In recent years, the use of heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) or metal-organic frameworks (MOFs), has gained traction. researchgate.netnih.gov These solid catalysts offer the advantage of easy separation from the reaction mixture, enabling catalyst recycling and simplifying product purification. For instance, UiO-66-NH2, a zirconium-based MOF, has been shown to be an effective catalyst for the esterification of fluorinated aromatic carboxylic acids. researchgate.netnih.gov

The following table illustrates the potential impact of catalyst loading on the synthesis of this compound.

Table 3: Illustrative Effect of Catalyst Loading on Yield

Catalyst Catalyst Loading (mol%) Reaction Time (h) Illustrative Yield (%)
Sulfuric Acid 1 8 85
Sulfuric Acid 5 4 92
Sulfuric Acid 10 2 93 (with difficult workup)
Amberlyst-15 5 (wt%) 10 88
UiO-66-NH2 2.5 (wt%) 12 90

Iii. Spectroscopic and Computational Investigations of Methyl 6 Trifluoromethyl Picolinate

Advanced Spectroscopic Characterization Techniques

Modern analytical chemistry employs a suite of spectroscopic methods to determine the structure and purity of novel compounds. For a molecule like Methyl 6-(trifluoromethyl)picolinate, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) are indispensable tools.

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant NMR experiments.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In a hypothetical analysis of this compound, one would expect to see distinct signals for the methyl ester protons and the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of both the ester and the trifluoromethyl groups. Spin-spin coupling between adjacent protons on the pyridine ring would result in characteristic splitting patterns (e.g., doublets, triplets), and the coupling constants (J) would help to confirm their relative positions.

Hypothetical ¹H NMR Data Table (Note: The following data is illustrative and not based on publicly available experimental results.)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.2-8.0d~8.0H3 or H5
~8.0-7.8t~7.8H4
~7.8-7.6d~7.6H5 or H3
~4.0s--OCH₃

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would be expected to show eight distinct signals: one for the methyl group, one for the carbonyl carbon of the ester, five for the carbons of the pyridine ring, and one for the trifluoromethyl carbon. The chemical shift of the trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms. The pyridine carbon bonded to the CF₃ group would also exhibit splitting.

Hypothetical ¹³C NMR Data Table (Note: The following data is illustrative and not based on publicly available experimental results.)

Chemical Shift (ppm)Splitting (J, Hz)Assignment
~165C=O
~149qC6
~147C2
~138C4
~127C5
~124q (¹JCF ≈ 275)CF₃
~120C3
~53-OCH₃

Fluorine-19 (¹⁹F) NMR is highly specific for fluorine-containing compounds. Since ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this technique is very sensitive. For this compound, the ¹⁹F NMR spectrum would be expected to show a single sharp signal, a singlet, for the three equivalent fluorine atoms of the CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.

Hypothetical ¹⁹F NMR Data Table (Note: The following data is illustrative and not based on publicly available experimental results.)

Chemical Shift (ppm)MultiplicityAssignment
~ -62s-CF₃

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretching of the ester group, C-F stretching vibrations of the trifluoromethyl group, and various C=C and C=N stretching vibrations within the pyridine ring. Raman spectroscopy could provide additional information, particularly for the symmetric vibrations and the aromatic ring system.

Hypothetical IR Data Table (Note: The following data is illustrative and not based on publicly available experimental results.)

Wavenumber (cm⁻¹)IntensityAssignment
~1730StrongC=O stretch (ester)
~1580, 1470Medium-StrongC=C, C=N stretch (pyridine ring)
~1300-1100Strong, multiple bandsC-F stretch (CF₃)
~1250, 1150StrongC-O stretch (ester)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

In a patent describing the synthesis of a related therapeutic compound, this compound was used as a starting material and its formation was confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). epo.org The analysis showed a molecular ion peak consistent with the protonated molecule. epo.org

Mass Spectrometry Data

Techniquem/zAssignmentSource
LC-MS (ESI)206[M+H]⁺ epo.org

The fragmentation of this molecular ion would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃), as well as fragmentation of the pyridine ring.

UV-Visible Spectroscopy

The electronic absorption properties of this compound are characterized by transitions involving its π-electron system and non-bonding electrons. The UV-Visible spectrum of the molecule is expected to exhibit absorption bands arising from two primary types of electronic transitions: π → π* and n → π*.

The pyridine ring and the carbonyl group of the ester moiety contain π-bonds, leading to high-energy π → π* transitions. These are typically observed at shorter wavelengths in the UV region. Additionally, the presence of non-bonding electrons (n) on the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group allows for lower-energy n → π* transitions. These transitions are generally weaker in intensity compared to π → π* transitions. The trifluoromethyl group, being an electron-withdrawing group, can influence the energy of these transitions, potentially causing a shift in the absorption maxima.

Predicting the precise absorption wavelengths (λmax) is effectively achieved through theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT). nih.gov Such computational approaches calculate the electronic transition energies and oscillator strengths, providing a theoretical spectrum that complements experimental findings. For similar aromatic and heterocyclic compounds, TD-DFT calculations have proven to be a reliable tool for interpreting UV-Vis spectra. researchgate.netnih.gov

The expected electronic transitions for this compound are summarized below:

Transition TypeInvolved OrbitalsExpected Region
π → ππ (Pyridine ring, C=O) → π (Pyridine ring, C=O)UV
n → πn (N in ring, O in ester) → π (Pyridine ring, C=O)UV/Visible

Quantum Chemical and Computational Studies

To gain a deeper understanding of the molecular structure, reactivity, and vibrational properties of this compound, extensive quantum chemical calculations are employed. These computational methods provide detailed information that is often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like this compound with a high degree of accuracy. nih.gov Functionals such as B3LYP are commonly paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy for organic molecules. nih.govscienceopen.com

A fundamental application of DFT is the optimization of the molecular geometry to find the most stable, lowest-energy conformation. cnr.it This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, this analysis would reveal the planarity of the pyridine ring and the orientation of the methyl ester and trifluoromethyl substituents.

Electronic structure analysis, performed concurrently, yields information on the distribution of electrons within the molecule, including properties like dipole moment and molecular electrostatic potential (MEP). The MEP map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions. scienceopen.com

Illustrative Optimized Geometric Parameters for a Substituted Picolinate (B1231196) Structure Note: The following data is representative of typical values obtained from DFT/B3LYP calculations for similar structures and is not specific experimental data for this compound.

ParameterBond/AngleValue (Å / °)
Bond LengthC(ring)-C(ester)~1.51
Bond LengthC=O~1.21
Bond LengthC-O(Me)~1.34
Bond LengthC(ring)-CF3~1.49
Bond LengthC-F~1.35
Bond AngleC(ring)-C(ester)-O~111.5
Bond AngleO=C-O(Me)~124.0
Dihedral AngleC(ring)-C(ring)-C(ester)=O~0 or ~180

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO would likely be distributed over the π-system of the ring and the electron-withdrawing ester and trifluoromethyl groups. DFT calculations provide quantitative values for these orbital energies and their spatial distributions.

Illustrative FMO Properties for a Substituted Picolinate Structure Note: The following data is representative of typical values obtained from DFT calculations for similar structures and is not specific experimental data for this compound.

PropertyValue (eV)Description
EHOMO~ -7.0Energy of the Highest Occupied Molecular Orbital
ELUMO~ -1.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)~ 5.5Energy difference indicating chemical stability
Ionization Potential (I)~ 7.0Estimated as -EHOMO
Electron Affinity (A)~ 1.5Estimated as -ELUMO

Theoretical vibrational analysis using DFT is a standard method for assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. nih.gov Following geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the wavenumbers and intensities of the fundamental vibrational modes.

For this compound, this analysis would provide detailed assignments for the stretching and bending vibrations of its functional groups. Key vibrational modes include the C=O stretch of the ester, the symmetric and asymmetric C-F stretches of the trifluoromethyl group, and various C-C and C-N stretching and bending modes of the pyridine ring. Calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations.

Characteristic Vibrational Frequencies for this compound Note: The following ranges are based on typical DFT calculations and experimental data for compounds with similar functional groups.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Ester (C=O)Stretching1720 - 1740
Trifluoromethyl (C-F)Asymmetric Stretching1250 - 1350
Trifluoromethyl (C-F)Symmetric Stretching1100 - 1200
Pyridine RingC-C/C-N Stretching1400 - 1600
Pyridine RingRing Bending/Deformation600 - 1000
Methyl (C-H)Stretching2850 - 3000

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological macromolecule. figshare.commdpi.com

For this compound, MD simulations could be employed to understand its conformational flexibility, particularly the rotation around the single bonds connecting the substituents to the pyridine ring. In a biological context, MD simulations are invaluable for studying the binding mode and stability of the molecule within a protein's active site, revealing key interactions and conformational changes that govern its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of trifluoromethylpyridine, such as this compound, QSAR studies are instrumental in predicting their potential biological effects and in guiding the synthesis of new, more potent analogues.

A typical QSAR study involves the generation of a dataset of molecules with known activities, the calculation of molecular descriptors, the development of a mathematical model, and the validation of that model. In the context of trifluoromethylpyridine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA) have been successfully applied. rsc.orgresearchgate.net These models are built by aligning a set of active compounds and calculating their steric and electrostatic fields. The resulting data is then analyzed using partial least squares (PLS) to generate a model that can predict the activity of new compounds.

For a hypothetical QSAR study on a series of picolinates including this compound, the process would involve synthesizing a library of analogues with variations in the substituent groups. The biological activity of these compounds, for instance, their insecticidal or herbicidal efficacy, would be determined experimentally. researchgate.net Subsequently, computational software would be used to calculate a wide range of molecular descriptors for each compound.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamplesDescription
Electronic Dipole moment, Partial charges, HOMO/LUMO energiesDescribes the electronic aspects of the molecule.
Steric Molecular weight, Molar refractivity, van der Waals volumeRelates to the size and shape of the molecule.
Topological Connectivity indices, Wiener index, Balaban indexDescribes the atomic connectivity within the molecule.
Hydrophobic LogP, Polar surface area (PSA)Relates to the water or lipid solubility of the molecule.

Once the descriptors are calculated, a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is employed to build the QSAR model. chemrevlett.com The quality of the model is assessed using various statistical parameters, as illustrated in the table below.

Table 2: Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
r² (Correlation coefficient) Measures the goodness of fit of the model.> 0.6
q² (Cross-validated r²) Measures the predictive ability of the model in internal validation.> 0.5
F-test (Fischer's value) Represents the statistical significance of the model.High value
r²_pred (Predictive r²) Measures the predictive ability of the model for an external test set.> 0.5

The contour maps generated from CoMFA and CoMSIA models can provide crucial insights for lead optimization. For example, a CoMFA steric map might indicate that bulky substituents at a particular position on the pyridine ring could enhance biological activity, while an electrostatic map might suggest that electron-withdrawing groups are favored in another region. researchgate.net Such findings are invaluable for the rational design of new derivatives of this compound with improved performance.

Mechanistic Investigations through Computational Approaches

Computational chemistry provides a powerful lens through which the reaction mechanisms and molecular interactions of compounds like this compound can be investigated at the atomic level. Density Functional Theory (DFT) and ab initio methods are frequently employed to elucidate reaction pathways, determine transition state geometries and energies, and understand the electronic factors governing reactivity. nih.gov

For picolinate esters, a key area of investigation is their reactivity in processes such as hydrolysis or aminolysis. nih.gov Computational studies can model the step-by-step mechanism of these reactions. For instance, in the aminolysis of a methyl ester, a stepwise mechanism involving the formation of a tetrahedral intermediate is often proposed. nih.gov Computational calculations can determine the activation energies for each step of the proposed mechanism, identifying the rate-determining step.

Furthermore, the influence of the trifluoromethyl group at the 6-position of the pyridine ring on the reactivity of the ester can be computationally explored. The strong electron-withdrawing nature of the -CF3 group is expected to significantly impact the electron density distribution within the molecule, particularly at the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. Computational analysis of the electrostatic potential surface can visualize and quantify this effect. nih.gov

Another application of computational methods is in understanding the binding of this compound to its biological target, for example, an enzyme or a receptor in an insect pest. Molecular docking simulations can predict the preferred binding orientation of the molecule within the active site of the target protein. benthamdirect.com These simulations provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Molecular dynamics (MD) simulations can further refine the understanding of the binding process by modeling the dynamic behavior of the ligand-protein system over time. benthamdirect.com This can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of the binding free energy.

Table 3: Computational Methods in Mechanistic Investigations

MethodApplicationInformation Obtained
Density Functional Theory (DFT) Elucidation of reaction mechanisms, calculation of electronic properties.Transition state structures, activation energies, reaction pathways, electrostatic potential maps.
Ab initio methods High-accuracy calculation of molecular properties.Similar to DFT, often used as a benchmark.
Molecular Docking Prediction of ligand binding modes to a macromolecular target.Binding poses, scoring functions to estimate binding affinity.
Molecular Dynamics (MD) Simulation Study of the dynamic behavior of molecular systems.Conformational changes, binding free energies, stability of ligand-protein complexes.

By combining these computational approaches, a detailed mechanistic understanding of the chemical and biological behavior of this compound can be achieved, facilitating the development of new compounds with tailored properties.

Iv. Reaction Mechanisms and Reactivity Studies of Methyl 6 Trifluoromethyl Picolinate

Mechanistic Pathways of Functional Group Transformations

The functional groups attached to the pyridine (B92270) core of methyl 6-(trifluoromethyl)picolinate provide specific sites for chemical transformations, each following distinct mechanistic pathways.

The methyl ester group of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid, or transesterification in the presence of another alcohol. These reactions are typically catalyzed by acid or base.

The acid-catalyzed mechanism begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. youtube.comkhanacademy.org A weak nucleophile, such as a water molecule (for hydrolysis) or an alcohol (for transesterification), then attacks this carbon. This is followed by proton transfer and the elimination of methanol (B129727) to yield the final product. The entire process is reversible. youtube.com

Acid-Catalyzed Hydrolysis Mechanism

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺). youtube.com

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.

Elimination: The protonated methoxy group leaves as methanol, and the carbonyl group is reformed.

Deprotonation: The carbonyl oxygen is deprotonated to yield the carboxylic acid and regenerate the acid catalyst. youtube.com

Base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This pathway is generally not reversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. Studies on analogous methyl benzoates show that hydrolysis is predominantly catalyzed by the hydroxide ion in the pH range of 5-10. oieau.fr

Base-Catalyzed Hydrolysis Mechanism

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: The methoxide (B1231860) ion is eliminated, forming the carboxylic acid.

Deprotonation: The methoxide ion deprotonates the carboxylic acid, forming a carboxylate salt and methanol. This final step is essentially irreversible.

The pyridine ring in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the cumulative electron-withdrawing effects of the ring nitrogen and the two substituents (trifluoromethyl at C6 and methyl ester at C2). These groups strongly decrease the electron density of the aromatic ring, making it electrophilic and able to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govmdpi.com

The general mechanism involves two steps:

Addition: The nucleophile attacks an electron-deficient carbon atom of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

Elimination: The leaving group departs, restoring the aromaticity of the ring. nih.gov

In pyridine systems, SNAr reactions are common and crucial for the synthesis of various derivatives. nih.gov The presence of strong electron-withdrawing groups is essential for activating the ring towards this type of substitution. mdpi.com For this compound, if a suitable leaving group were present on the ring (e.g., a halogen), it would be readily displaced by a nucleophile.

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is exceedingly difficult. Pyridine itself is generally unreactive toward electrophilic substitution compared to benzene (B151609) because the electronegative nitrogen atom withdraws electron density from the ring, deactivating it. wikipedia.org Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making it highly resistant to attack by electrophiles.

The presence of two powerful electron-withdrawing substituents, the trifluoromethyl group (-CF₃) and the methyl ester group (-COOCH₃), exacerbates this deactivation. youtube.comaiinmr.com Both groups pull electron density away from the ring, making it a very poor nucleophile. youtube.comlibretexts.org Consequently, forcing conditions would be required for an SEAr reaction to proceed, and such conditions might lead to oxidation or degradation of the molecule instead. libretexts.org

Reactivity of the Pyridine Ring System

The chemical reactivity of the pyridine ring in this compound is a direct consequence of its electronic structure, which is heavily influenced by its substituents.

The pyridine ring is inherently electron-deficient. This characteristic is significantly amplified by the attached substituents. The effects of these groups are summarized below:

SubstituentPositionInductive Effect (-I)Mesomeric/Resonance Effect (-M)Overall Effect on Ring
Ring Nitrogen 1StrongStrongDeactivating
Methyl Ester (-COOCH₃) 2Electron-withdrawingElectron-withdrawingDeactivating
Trifluoromethyl (-CF₃) 6Very Strong Electron-withdrawingNone (or weak)Strongly Deactivating

Trifluoromethyl Group (-CF₃): This is a powerful deactivating group due to the strong inductive (-I) effect of the three highly electronegative fluorine atoms. It strongly withdraws electron density from the ring, making it less reactive towards electrophiles and more reactive towards nucleophiles. youtube.comfrontiersin.org

Methyl Ester Group (-COOCH₃): This group is also deactivating. It exerts both an inductive (-I) effect and a resonance (-M) effect, pulling electron density out of the ring and into the carbonyl system. aiinmr.com

Pyridine Nitrogen: The nitrogen atom itself is more electronegative than carbon and acts as an electron sink, deactivating the ring towards electrophilic attack.

The combination of these three features makes the aromatic ring in this compound exceptionally electron-poor, which is the primary determinant of its reactivity profile—namely, a high propensity for nucleophilic substitution and a very low propensity for electrophilic substitution.

The positions at which electrophiles and nucleophiles attack the ring are governed by the directing effects of the existing substituents.

Nucleophilic Attack: Nucleophilic aromatic substitution is favored at the positions ortho and para to the electron-withdrawing nitrogen atom and other activating (in this context, electron-withdrawing) groups. In this compound, the C2 and C4 positions are the most activated towards nucleophilic attack. The C6 position is also highly activated but is already substituted. Therefore, if a leaving group were present at the C4 position, it would be a prime target for nucleophilic substitution. The C2 position is also highly activated, but substitution here would involve displacing the ester group, which is less common than displacing a halide, for example.

Electrophilic Attack: In the highly unlikely event of an electrophilic aromatic substitution, the incoming electrophile would be directed to the position that is least deactivated. Electron-withdrawing groups are meta-directors. youtube.comaiinmr.com

The -COOCH₃ group at C2 directs to the C4 and C6 positions (its meta positions).

The -CF₃ group at C6 directs to the C2 and C4 positions (its meta positions).

The pyridine nitrogen directs electrophiles primarily to the C3 and C5 positions.

The predicted regioselectivity is summarized in the table below:

Reaction TypePredicted Position(s) of AttackRationale
Nucleophilic Aromatic Substitution C2, C4Positions are ortho and para to the ring nitrogen and activated by strong electron-withdrawing groups (-CF₃, -COOCH₃).
Electrophilic Aromatic Substitution C5 > C3, C4Highly disfavored. Electron-withdrawing groups direct meta. C5 is meta to the -COOCH₃ group and less deactivated than other positions.

Role of the Trifluoromethyl Group in Reaction Dynamics

The trifluoromethyl (-CF3) group is a dominant factor in the chemical dynamics of this compound, primarily through its potent electronic and distinct steric characteristics.

The trifluoromethyl group is recognized as one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its influence stems predominantly from a strong negative inductive effect (-I effect), which arises from the high electronegativity of the three fluorine atoms. This effect significantly lowers the electron density of the pyridine ring to which it is attached. youtube.comlibretexts.org The Hammett constant (σp) of the trifluoromethyl group is 0.54, which quantitatively demonstrates its strong electron-withdrawing nature compared to hydrogen (0.00) or a methyl group (-0.17). youtube.com

This potent inductive withdrawal of electrons deactivates the pyridine ring towards electrophilic aromatic substitution. bldpharm.com Conversely, it enhances the electrophilic character of the ring's carbon atoms, making the molecule more susceptible to nucleophilic attack. nih.gov The electron deficiency on the pyridine ring also increases the acidity of ring protons and influences the reactivity of the methyl ester group. Studies on related trifluoromethyl-substituted superelectrophiles have shown that the -CF3 group enhances electrophilic character at adjacent cationic sites, leading to greater positive charge delocalization. nih.gov This property can lead to unusual chemo-, regio-, and stereoselectivity in reactions. nih.gov The strong electron-withdrawing nature of the -CF3 group is a critical factor in the design of bioactive molecules, as it can be used to modulate the electronic properties of aromatic rings and enhance interactions with biological targets. libretexts.orglibretexts.org

Table 1: Comparison of Hammett Constants (σp) for Selected Substituents

SubstituentChemical FormulaHammett Constant (σp)Electronic Effect
Trifluoromethyl-CF30.54 youtube.comStrongly Electron-Withdrawing
Cyano-CN0.66Strongly Electron-Withdrawing
Chloro-Cl0.23Electron-Withdrawing
Hydrogen-H0.00 youtube.comNeutral Reference
Methyl-CH3-0.17Electron-Donating

While the trifluoromethyl group is a potent electronic modulator, it also imparts significant steric influence. The -CF3 group is bulkier than a methyl group and is considered sterically similar to a chlorine atom. libretexts.org This steric bulk, positioned at the 6-position adjacent to the ring nitrogen, can hinder the approach of reagents to both the nitrogen atom and the nearby methyl ester at the 2-position.

In reactions involving coordination to the pyridine nitrogen or nucleophilic attack at the ester's carbonyl carbon, the trifluoromethyl group can decrease reaction rates by sterically shielding the reactive center. However, this steric effect is not always a negative attribute. In the design of catalysts or bioactive molecules, steric hindrance can be strategically employed to control selectivity. youtube.com For instance, the steric profile of a substituent can influence the conformation of a molecule, affecting the dihedral angles between different parts of the structure, which in turn can be crucial for achieving a desired biological activity or reaction outcome. libretexts.orgyoutube.com The interplay between the group's steric demands and its electronic effects is therefore a key consideration in predicting the reactivity of this compound. libretexts.org

Table 2: Comparison of Steric and Electronic Properties

GroupVan der Waals Radius (Å) approx.Key Property
Trifluoromethyl (-CF3)~2.7Strongly electron-withdrawing, bulky libretexts.org
Methyl (-CH3)~2.0Electron-donating, less bulky libretexts.org
Chloro (-Cl)~1.8Electron-withdrawing, sterically similar to -CF3libretexts.org

Catalytic Cycles and Intermediates in Transformations

This compound can participate in various catalytic transformations, such as cross-coupling reactions or reductions. While specific studies detailing these cycles for this exact molecule are not prevalent, plausible mechanisms can be inferred from well-established catalytic processes involving similar substrates.

A likely transformation is a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which creates new carbon-carbon bonds. youtube.com In a hypothetical Suzuki coupling, a C-H bond on the pyridine ring of this compound would first need to be converted to a halide or triflate. The catalytic cycle for the subsequent coupling generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the functionalized picolinate (B1231196), forming a Pd(II) intermediate. youtube.comtiktok.com This is often the rate-determining step.

Transmetalation : The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. youtube.comtiktok.com This step requires a base to activate the organoboron species.

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final cross-coupled product. youtube.comtiktok.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The key intermediates in this process are the Pd(II)-picolinate complex formed after oxidative addition and the subsequent diorgano-Pd(II) species formed after transmetalation.

Another potential transformation is the catalytic hydrogenation of the pyridine ring. This reaction typically employs a heterogeneous catalyst like platinum, palladium, or nickel. libretexts.orgyoutube.com The cycle involves the adsorption of both the hydrogen gas and the pyridine substrate onto the surface of the metal catalyst. youtube.com This adsorption weakens the H-H bond and the π-bonds of the aromatic ring, facilitating the stepwise syn-addition of hydrogen atoms to the ring. libretexts.org The reaction proceeds until the aromatic ring is fully saturated, yielding a piperidine (B6355638) derivative. The intermediate would be a partially hydrogenated dihydropyridine (B1217469) species adsorbed on the catalyst surface. libretexts.org

V. Advanced Applications in Organic Synthesis and Materials Science

Building Block for Complex Organic Molecules

The strategic placement of the trifluoromethyl group and the ester functionality makes Methyl 6-(trifluoromethyl)picolinate a key starting material for constructing more elaborate molecular architectures. Its pyridine (B92270) core is a common feature in many biologically active compounds.

The trifluoromethylpyridine (TFMP) motif is a crucial component in modern medicinal chemistry. digitellinc.com The incorporation of a trifluoromethyl group can significantly enhance the efficacy and pharmacokinetic properties of a drug molecule. researchgate.net While direct synthesis pathways from this compound are proprietary, the utility of the closely related trifluoromethyl-substituted picolinate (B1231196) scaffold is well-documented in the synthesis of complex pharmaceutical intermediates.

For example, derivatives such as methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate are identified as key intermediates in the improved synthesis of complex APIs like (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide. google.com The use of such picolinate-based intermediates can eliminate the need for protecting groups and avoid mutagenic reagents required in other synthetic routes. google.com Similarly, methyl 6-chloro-5-(trifluoromethyl)nicotinate, a constitutional isomer of the subject compound, is an important intermediate for novel anti-infective agents, demonstrating the value of this structural class in drug discovery. researchgate.net The synthesis of optically active tertiary alcohols, which are key chiral centers in many pharmaceuticals, can also be approached using related starting materials. sumitomo-chem.co.jp

Table 1: Examples of Pharmaceutical Intermediates Derived from Related Picolinates

Intermediate Compound Application/Significance
Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate Intermediate for a complex API, enabling a more efficient synthesis. google.com
Methyl 6-chloro-5-(trifluoromethyl)nicotinate Intermediate in the synthesis of novel anti-infective agents. researchgate.net
Methyl 6-hydroxy-5-(trifluoromethyl)picolinate A fluorinated building block used in pharmaceutical intermediate synthesis. bldpharm.com
Methyl 3-amino-6-cyclopropyl-5-(trifluoromethyl)picolinate A chemical compound utilized for medicinal purposes. pharmint.net

The field of agrochemicals has seen a significant increase in the use of 6-trifluoromethyl-substituted pyridine derivatives since the 1990s. nih.gov These compounds form the backbone of numerous modern herbicides, fungicides, and insecticides. researchgate.net this compound is a direct precursor to the corresponding picolinic acid, a class of compounds known for their herbicidal activity, acting as synthetic auxins. nih.gov

Picolinic acid-based herbicides have evolved from broad-spectrum compounds like picloram (B1677784) to more advanced, selective herbicides such as halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.gov The trifluoromethylpyridine core is a key feature in many of these molecules. For instance, flupyrsulfuron-methyl-sodium, a herbicide used for selective control of various weeds in cereal crops, contains this essential moiety. nih.gov The synthesis of such complex agrochemicals often relies on the availability of functionalized building blocks like this compound. researchgate.net

Table 2: Selected Agrochemicals Featuring the Trifluoromethylpyridine (TFMP) Core

Agrochemical Type Key Structural Moiety
Fluazifop-butyl Herbicide 5-(Trifluoromethyl)pyridine
Chlorfluazuron Insecticide 3-Chloro-5-(trifluoromethyl)pyridine
Flazasulfuron Herbicide 3-(Trifluoromethyl)pyridine
Dithiopyr Herbicide 3,5-bis(Trifluoromethyl)pyridine
Flupyrsulfuron-methyl Herbicide 6-(Trifluoromethyl)pyridine
Pyroxsulam Herbicide 4-(Trifluoromethyl)pyridine

This table showcases various agrochemicals that rely on the trifluoromethylpyridine structure, highlighting the importance of precursors like this compound in their synthesis. nih.govresearchgate.net

Ligand Chemistry and Coordination Complexes

The picolinate framework is an effective bidentate ligand, capable of coordinating with a variety of metal centers through the pyridine nitrogen and one of the carboxylate oxygens. The introduction of a trifluoromethyl group at the 6-position of the pyridine ring can significantly influence the electronic properties and steric environment of the resulting metal complex.

Research into encumbering picolinate ligands has demonstrated their utility in creating specific coordination spheres around metal centers. For example, 6-mesityl-2-picolinate, a sterically hindered analogue, has been synthesized to enforce a crowded environment in transition-metal and main-group complexes. nih.gov The bulky group at the 6-position alters both the primary and secondary coordination spheres of the metal. nih.gov Similarly, the trifluoromethyl group in this compound, while not as sterically demanding as a mesityl group, acts as a strong electron-withdrawing group. This property modifies the electron density on the pyridine ring, thereby tuning the binding affinity and redox properties of the corresponding metal complexes. These tailored electronic and steric effects are crucial for applications in catalysis and materials science.

Advanced Materials Research

The unique properties conferred by fluorine atoms have made fluorinated compounds indispensable in materials science. The trifluoromethyl group is particularly valued for its high thermal and chemical stability, which stems from the strength of the carbon-fluorine bond. researchgate.net

Incorporating trifluoromethyl groups into polymer backbones is a powerful strategy for developing advanced materials with desirable properties. mdpi.com Fluoropolymers are known for their exceptional resistance to chemicals and heat, low friction coefficients, and high durability. researchgate.net Monomers derived from this compound can be used to synthesize specialty polymers where the CF3 group enhances thermal stability, lowers the refractive index, and reduces water absorption.

In the field of liquid crystals, the introduction of fluorine-containing groups is a common method to alter mesomorphic behavior and tune dielectric anisotropy. researchgate.net The synthesis of liquid crystals with terminal trifluoromethyl groups has been shown to be an effective way to control their physical and thermodynamic properties. researchgate.net The rigid pyridine core of this compound, combined with the polar trifluoromethyl group, makes it a promising building block for designing new mesogenic materials for display technologies and other advanced applications. scispace.com

The development of materials for optoelectronics, such as flexible displays and solar cells, often requires compounds with high optical transparency and tailored electronic properties. mdpi.com The incorporation of trifluoromethyl groups into polymer structures, such as polyimides, has proven to be an effective strategy to achieve these goals. The bulky, electron-withdrawing CF3 group can disrupt polymer chain packing, leading to reduced intermolecular charge transfer and, consequently, highly transparent and nearly colorless films. mdpi.com

Furthermore, trifluoromethyl-substituted heterocyclic compounds have been investigated for their potential in photovoltaic and electroluminescent devices. researchgate.net The electronic characteristics of the CF3 group can be used to tune the HOMO-LUMO energy gaps of organic sensitizers, which is critical for applications in dye-sensitized solar cells. rsc.org Therefore, derivatives of this compound represent a class of compounds with significant potential for creating novel materials for the next generation of optoelectronic devices.

Emerging Synthetic Utility

The distinct reactivity of this compound, stemming from the interplay between the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, has positioned it as a versatile substrate for the development of novel synthetic methodologies. Its use allows for the creation of previously inaccessible or difficult-to-synthesize molecular scaffolds.

Development of Novel Reaction Methodologies

While specific novel reaction methodologies originating directly from this compound are still an emerging area of research, its structural motifs are central to advancements in cross-coupling and C-H functionalization reactions. The principles demonstrated with analogous trifluoromethyl-substituted pyridines suggest a high potential for this compound in pioneering new catalytic systems. For instance, the development of palladium-catalyzed cross-coupling reactions has been a significant area of focus for creating C-C and C-N bonds with trifluoromethyl-substituted aryl halides. The electron-deficient nature of the pyridine ring in this compound makes it a suitable candidate for such transformations.

Future research is anticipated to focus on leveraging the unique electronic properties of this compound to drive the discovery of new catalytic cycles and reaction pathways. This could include novel C-H activation techniques, where the directing effect of the picolinate moiety and the influence of the trifluoromethyl group could enable site-selective functionalization of the pyridine ring.

Enabling New Synthetic Strategies

The utility of this compound as a foundational element in new synthetic strategies is evident in its application as a precursor to more complex, highly functionalized pyridine derivatives. The trifluoromethylpyridine core is a key component in numerous modern agrochemicals and pharmaceuticals, and synthetic routes often rely on the derivatization of simpler building blocks like this compound.

One key strategy involves the transformation of the ester group into other functionalities. For example, hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for amide bond formation, a crucial linkage in many biologically active molecules. Furthermore, the pyridine ring itself can be a platform for substitution reactions, allowing for the introduction of additional functional groups that can modulate the biological activity and physical properties of the final product.

The data in the following table illustrates the potential for derivatization of the core this compound structure, showcasing how different functional groups can be introduced at various positions on the pyridine ring. This highlights the strategic importance of the parent compound in generating a library of diverse molecules for screening in drug discovery and agrochemical research.

Table 1: Examples of Derivatized 6-(Trifluoromethyl)picolinate Scaffolds and their Synthetic Applications

Compound NameBase ScaffoldModificationPotential Application
Methyl 3-amino-6-bromo-5-(trifluoromethyl)picolinate6-(Trifluoromethyl)picolinateBromination and AminationIntermediate for further cross-coupling reactions in medicinal chemistry.
2-Chloro-3,5-dicyano-6-(trifluoromethyl)pyridine6-(Trifluoromethyl)pyridineChlorination and CyanationA versatile building block for synthesizing substituted trifluoromethyl pyridine derivatives for potential use in agrochemicals.
6-(3-(Trifluoromethyl)phenyl)picolinonitrile6-PhenylpicolinonitrileTrifluoromethylation of the phenyl ringPrecursor for complex molecules in drug discovery, leveraging the trifluoromethyl group to enhance metabolic stability and bioavailability.

These examples underscore the strategic value of this compound as a starting material. Its derivatization enables the exploration of chemical space and the development of new synthetic routes to high-value compounds. The continued investigation into the reactivity of this molecule is expected to yield innovative synthetic strategies for accessing novel and potent bioactive agents.

Vi. Future Research Directions and Challenges

Development of Greener Synthetic Routes

The chemical industry is increasingly focused on developing sustainable manufacturing processes, a trend that directly impacts the synthesis of specialized chemicals like Methyl 6-(trifluoromethyl)picolinate. Future research will likely prioritize the development of "greener" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic methods for trifluoromethylated pyridines often rely on multi-step processes that can generate significant waste. nih.gov Future approaches may include:

Catalytic Methods: Exploring novel catalytic systems, including transition metal and organocatalysts, to achieve direct and selective trifluoromethylation of the picolinate (B1231196) scaffold. This would reduce the need for stoichiometric reagents and simplify purification processes.

Flow Chemistry: The use of continuous flow reactors can offer improved safety, efficiency, and scalability for fluorination reactions, which are often energetic. researchgate.net

Bio-inspired Synthesis: Investigating enzymatic or chemo-enzymatic routes could provide highly selective and environmentally friendly alternatives to traditional synthetic methods.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact associated with volatile organic compounds. mdpi.com

A comparative look at traditional versus greener synthetic approaches highlights the potential for significant improvement:

FeatureTraditional SynthesisGreener Synthesis
Reagents Often stoichiometric and hazardousCatalytic and less toxic
Solvents Volatile organic compoundsWater, ionic liquids, supercritical fluids
Waste Generation HighLow
Energy Consumption Often high (heating/cooling)Potentially lower (e.g., flow chemistry)
Atom Economy Can be lowHigh

Exploration of Novel Reactivity Patterns

The unique electronic properties conferred by the trifluoromethyl group suggest that this compound could exhibit novel reactivity. The strong electron-withdrawing nature of the -CF3 group significantly influences the electron density of the pyridine (B92270) ring, opening avenues for new chemical transformations. mdpi.com Future research in this area may focus on:

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the pyridine ring, which would allow for the efficient synthesis of more complex derivatives. Selective C-H trifluoromethylation of pyridine rings is an area of active research. chemistryviews.orgchemrxiv.org

Defluorinative Functionalization: Investigating reactions that involve the selective breaking of C-F bonds in the trifluoromethyl group to introduce other functional groups. researchgate.net This emerging area could lead to the synthesis of a wide range of novel fluorinated compounds.

Photoredox Catalysis: Utilizing light-promoted reactions to access new reactivity modes, such as radical-mediated transformations, which could enable previously inaccessible synthetic pathways. acs.org

Expansion of Applications in Diverse Fields

While trifluoromethyl-substituted pyridines have found applications in agrochemicals and pharmaceuticals, there is considerable potential for this compound and its derivatives in other fields. nih.gov Future research is expected to explore these new horizons:

Medicinal Chemistry: The trifluoromethyl group is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. mdpi.com Derivatives of this compound could be investigated as scaffolds for new therapeutic agents.

Agrochemicals: Continued development of new pesticides and herbicides is crucial for global food security. The trifluoromethylpyridine core is a key component in several commercial agrochemicals, and novel derivatives could lead to more effective and selective crop protection agents. nih.gov

Materials Science: The unique electronic and physical properties of fluorinated organic molecules make them attractive for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), liquid crystals, and polymers with tailored properties. researchgate.net

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide valuable insights into its properties and reactivity, thereby guiding experimental work. Future research will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict molecular geometries, electronic structures, and reaction mechanisms. researchgate.netmdpi.com Such studies can help in understanding the influence of the trifluoromethyl group on the reactivity of the picolinate ring and in designing new reactions.

Reaction Pathway Prediction: Computational methods can be employed to map out potential reaction pathways and predict the most favorable conditions for a given transformation. This can accelerate the discovery of new synthetic routes and optimize existing ones.

In Silico Screening: Computational screening of virtual libraries of derivatives of this compound can help identify candidates with desirable properties for specific applications, such as drug discovery or materials science.

Integration of Machine Learning in Synthesis Design

The application of artificial intelligence and machine learning in chemistry is a rapidly growing field. dntb.gov.ua For the synthesis of complex molecules like derivatives of this compound, machine learning can play a significant role in:

Retrosynthesis Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict plausible retrosynthetic pathways for a target molecule. arxiv.orgresearchgate.net This can assist chemists in designing more efficient and innovative synthetic routes.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts.

Predictive Modeling of Properties: Machine learning can be employed to predict the physicochemical and biological properties of novel derivatives, thereby accelerating the discovery of new molecules with desired functionalities. chemrxiv.org

The integration of these advanced computational and data-driven approaches will undoubtedly accelerate the pace of research and development related to this compound and other complex organic molecules.

Q & A

Basic: What are the most reliable synthetic routes for preparing methyl 6-(trifluoromethyl)picolinate, and how can reaction yields be optimized?

Methodological Answer:
A copper-mediated perfluoroalkylation protocol is widely used. For example, reacting heteroaryl bromides with (phen)Cu complexes under controlled conditions yields this compound with 80% efficiency. Key parameters include:

  • Catalyst system : Use of (phenanthroline)Cu(I) triflate to mediate cross-coupling.
  • Solvent and temperature : Reactions in THF at room temperature minimize side products.
  • Purification : Silica gel chromatography with hexanes/EtOAc (6:1) ensures high purity .
    To optimize yields, pre-dry solvents, monitor reaction progress via TLC, and adjust stoichiometry of reagents.

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR (CDCl₃): Peaks at δ 8.27 (d, J = 7.9 Hz), 8.05 (t), and 7.84 (d) confirm aromatic protons. The methyl ester appears at δ 3.98 (s).
    • ¹³C NMR : A quaternary carbon at δ 148.3 (q, J = 35.4 Hz) indicates the trifluoromethyl group.
    • ¹⁹F NMR : A singlet at δ -67.8 confirms CF₃ attachment .
  • HPLC : Retention time of 1.23 minutes (method SQD-FA05) under gradient elution ensures purity assessment .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:
Store under an inert atmosphere (e.g., argon) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as the compound is sensitive to nucleophilic attack. Use amber glass vials to limit photodegradation .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Model the electron-withdrawing effect of the CF₃ group on the picolinate ring. This predicts enhanced electrophilicity at the carbonyl carbon, favoring nucleophilic attack.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design. For example, the CF₃ group may enhance binding affinity to hydrophobic pockets .
  • Solvent effects : Use COSMO-RS models to evaluate solvent polarity’s impact on reaction pathways.

Advanced: How do competing reaction pathways (e.g., ester hydrolysis vs. trifluoromethyl group stability) affect synthetic outcomes?

Methodological Answer:

  • pH control : Under acidic conditions, ester hydrolysis dominates. Use buffered systems (pH 7–8) to suppress this.
  • Thermal stability : The CF₃ group is stable up to 150°C, but prolonged heating in polar solvents (e.g., DMSO) may degrade the ester.
  • Contradiction resolution : If unexpected byproducts form (e.g., carboxylic acid derivatives), analyze via LC-MS to differentiate hydrolysis pathways .

Advanced: What strategies mitigate hazards when handling this compound in large-scale reactions?

Methodological Answer:

  • PPE : Use OSHA-compliant chemical safety goggles and nitrile gloves. Inspect gloves for integrity before use .
  • Ventilation : Perform reactions in fume hoods with >0.5 m/s airflow to avoid inhalation of vapors.
  • Spill management : Neutralize spills with sodium bicarbonate and adsorb using silica-based materials. Avoid water to prevent exothermic reactions .

Advanced: How can structural analogs of this compound be designed to enhance pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute the methyl ester with a tert-butyl ester (e.g., as in Example 324) to improve metabolic stability .
  • Derivatization : Introduce hydroxylmethyl groups (e.g., methyl 5-(hydroxymethyl)picolinate) to increase solubility while retaining CF₃’s electron-withdrawing effects .
  • In vitro assays : Test analogs in hepatic microsome models to assess CYP450-mediated degradation.

Advanced: What mechanistic insights explain the role of copper catalysts in trifluoromethylation reactions?

Methodological Answer:

  • Oxidative addition : (phen)Cu(I) facilitates C–Br bond activation in the picolinate precursor.
  • Transmetallation : CF₃ groups transfer from Cu to the aryl ring via a single-electron transfer (SET) pathway.
  • Kinetic studies : Vary ligand structures (e.g., bipyridine vs. phenanthroline) to correlate steric effects with reaction rates .

Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during characterization?

Methodological Answer:

  • Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) causing splitting. Cooling to -40°C may simplify spectra.
  • COSY and HSQC : Assign coupled protons and carbons to distinguish regioisomers.
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure (see Supplementary Information protocols in ) .

Advanced: What are the environmental implications of trifluoromethylated byproducts, and how can they be minimized?

Methodological Answer:

  • Waste analysis : Use GC-MS to identify persistent perfluorinated byproducts (e.g., sulfonamides).
  • Green chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Catalyst recycling : Recover copper catalysts via precipitation or immobilized ligand systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.